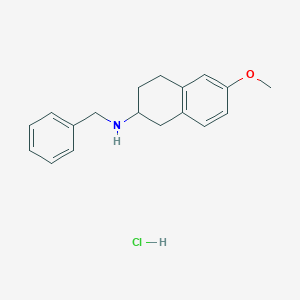
3-Bromo-2-méthylbenzoate de méthyle
Vue d'ensemble
Description
Methyl 3-bromo-2-methylbenzoate (MBMB) is a chemical compound that has been used in a variety of scientific research applications. MBMB is a colorless and crystalline solid with a molecular weight of 238.04 g/mol and a melting point of 93.5°C. It is a member of the class of compounds known as bromobenzoates, which are compounds containing a benzene ring and a bromine atom. MBMB is a versatile compound that can be used in various research applications, such as in vivo and in vitro experiments, due to its unique properties.
Applications De Recherche Scientifique
3-Bromo-2-méthylbenzoate de méthyle : une analyse complète des applications de recherche scientifique
Intermédiaires pharmaceutiques : Le this compound est principalement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Son rôle est crucial dans la formation de molécules complexes qui peuvent être utilisées à des fins thérapeutiques, telles que les principes actifs pharmaceutiques (API) .
Synthèse organique : En chimie organique, ce composé sert de bloc de construction pour la synthèse d'une large gamme de molécules organiques. Son atome de brome est particulièrement réactif, ce qui en fait un réactif précieux dans les réactions de substitution qui sont fondamentales pour la construction de structures organiques complexes .
Science des matériaux : Les chercheurs ont exploré l'utilisation du this compound dans le développement de nouveaux matériaux, tels que les polymères et les revêtements. Sa structure chimique pourrait potentiellement conférer des propriétés uniques aux matériaux, comme une durabilité accrue ou une résistance chimique.
Chimie analytique : En raison de ses propriétés chimiques distinctes, le this compound peut être utilisé comme un étalon ou un composé de référence dans des méthodes analytiques telles que la chromatographie ou la spectroscopie, aidant à l'identification et à la quantification des substances.
Chimie médicinale : En chimie médicinale, ce composé est utilisé pour la synthèse de candidats médicaments. Son squelette moléculaire est souvent modifié pour créer des dérivés ayant une activité biologique potentielle contre diverses maladies .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQTCSBXHAYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513208 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99548-54-6 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3-bromo-2-methylbenzoate in the synthesis of Erismodegib?
A1: Methyl 3-bromo-2-methylbenzoate serves as a crucial building block in the synthesis of Erismodegib. [] It undergoes a Suzuki coupling reaction with 4-trifluoromethoxy phenylboronic acid to yield Methyl-4'-(trifluoromethoxy) biphenyl-3-carboxylate, which is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to form the final Erismodegib molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


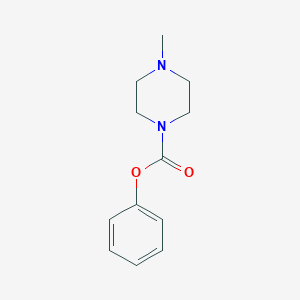


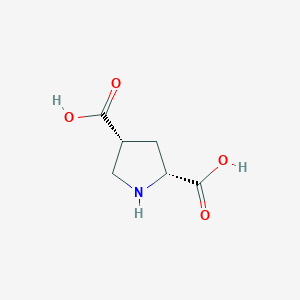
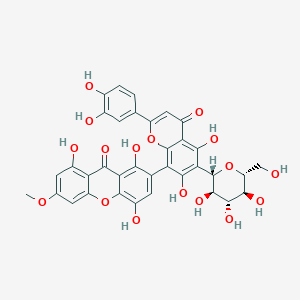
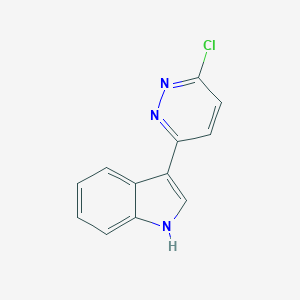


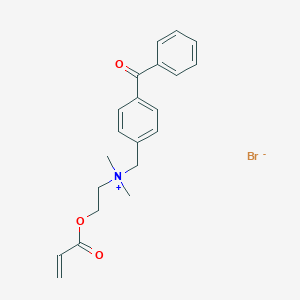

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
